2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Description
The compound “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide” belongs to a class of sulfanyl-acetamide derivatives featuring a benzothiadiazine core. The 3-nitrophenyl substituent on the acetamide group introduces strong electron-withdrawing properties, which may enhance binding interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S2/c20-14(16-10-4-3-5-11(8-10)19(21)22)9-25-15-17-12-6-1-2-7-13(12)26(23,24)18-15/h1-8H,9H2,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROKOQXQUVHJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4H-benzo[e][1,2,4]thiadiazine-1,1-dioxide with a suitable thiol compound to form the thioether linkage. This intermediate is then reacted with 3-nitrophenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in the microbial metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound distinguishes it from analogs with fluorophenyl (e.g., BG15148) or phenethyl (e.g., MLS001236764) groups. This substitution may enhance interactions with polar enzyme active sites or reduce metabolic degradation .
- Core Modifications: Replacing the benzothiadiazine core with a thiazolidinone (ZINC C20028245) or oxadiazole () alters electronic properties and hydrogen-bonding capacity, impacting bioactivity .
Antimicrobial Activity
- Triazole-Acetamide Derivatives : Compounds 38 and 39 () with fluorobenzyl substituents exhibited MIC values of 16–32 µg/mL against Escherichia coli, suggesting that electron-withdrawing groups enhance antibacterial potency. The target compound’s nitro group may offer similar or improved activity .
- Oxadiazole Derivatives : Compound 4 () showed moderate activity in preliminary screens, but its lack of a nitro group suggests the target compound’s nitro substituent could provide superior binding affinity .
Enzyme Inhibition
- LOX and BChE Inhibition : N-(2-methyl-6-nitrophenyl)acetamide (8v, ) demonstrated 72% LOX inhibition at 100 µM, highlighting the role of nitro groups in redox-mediated enzyme interactions. The target compound’s nitro group may similarly enhance LOX or COX inhibition .
- α-Glucosidase Inhibition : Analog 8t () showed 58% inhibition, suggesting sulfanyl-acetamides with aromatic substituents are promising antidiabetic candidates.
Anti-Exudative Activity
- Triazole-Acetamides : Derivatives in reduced inflammation by 40–60% at 10 mg/kg, comparable to diclofenac. The target compound’s nitro group may improve efficacy by stabilizing radical intermediates .
Physicochemical Properties
| Property | Target Compound* | MLS001236764 | BG15148 |
|---|---|---|---|
| XlogP | ~3.1 (estimated) | 2.9 | 2.9 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
| Solubility | Low (nitro) | Moderate (fluoro) | Moderate |
*Estimated using analogous structures.
Insights :
Biological Activity
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiadiazine ring system with a sulfanyl group and a nitrophenyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 359.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiadiazine core is known to modulate ion channels and receptors, influencing cellular signaling pathways. Specifically, it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in studies:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 625 - 1250 | Excellent |
| Staphylococcus epidermidis | 500 - 1000 | Excellent |
| Pseudomonas aeruginosa | 250 - 500 | Moderate |
| Escherichia coli | >2000 | No activity |
| Klebsiella pneumoniae | >2000 | No activity |
The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing limited efficacy against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been tested for antifungal activity. The results indicated that it displayed significant antifungal effects against Candida albicans, with MIC values ranging from 500 to 1000 µg/mL .
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial effects of various derivatives of benzothiadiazine compounds, including this compound. The study found that the compound effectively inhibited the growth of Staphylococcus aureus, making it a potential candidate for further development as an antibacterial agent .
- Synergistic Effects with Other Antibiotics : Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics such as ciprofloxacin and meropenem against resistant strains of bacteria. The results showed enhanced antibacterial activity when used in combination therapy, indicating its potential role in treating antibiotic-resistant infections .
Safety and Toxicity
Preliminary toxicity assessments have indicated that this compound does not exhibit significant cytotoxicity at therapeutic concentrations. Further studies are required to fully understand its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
